molecular formula C12H10N2O2S B14539289 5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid CAS No. 62177-46-2

5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid

Cat. No.: B14539289
CAS No.: 62177-46-2
M. Wt: 246.29 g/mol
InChI Key: RYWWAYONSAYWJO-UHFFFAOYSA-N
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Description

5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzylideneamino group attached to the thiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with benzylideneamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneamino derivatives: Compounds with similar benzylideneamino groups but different core structures.

    Thiazole derivatives: Compounds with thiazole rings but different substituents.

Uniqueness

5-(Benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid is unique due to the combination of its benzylideneamino group and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62177-46-2

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

5-(benzylideneamino)-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H10N2O2S/c1-8-10(12(15)16)11(17-14-8)13-7-9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16)

InChI Key

RYWWAYONSAYWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)N=CC2=CC=CC=C2

Origin of Product

United States

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